![molecular formula C21H17F2N5O2 B2736920 N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895022-57-8](/img/structure/B2736920.png)
N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H17F2N5O2 and its molecular weight is 409.397. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging and Diagnostic Applications
One of the primary applications of related compounds involves the development of selective radioligands for imaging. For example, the compound DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, has been synthesized for use in positron emission tomography (PET) imaging. These compounds are designed to label the translocator protein (18 kDa) (TSPO), a protein associated with neuroinflammatory processes. The development and radiosynthesis of [18F]DPA-714 allow for in vivo imaging of TSPO, providing valuable insights into neuroinflammation and potential neurological disorders (Dollé et al., 2008).
Neuroinflammation and Antitumor Applications
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind TSPO, serving as early biomarkers of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, have shown subnanomolar affinity for TSPO, comparable to DPA-714. Radiolabeling with fluorine-18 and subsequent in vitro and in vivo evaluation highlight their potential as PET-radiotracers for neuroinflammation studies (Damont et al., 2015).
Antimicrobial Activity
Derivatives of pyrazolo[3,4-d]pyrimidin have been investigated for their antimicrobial properties. A study exploring the synthesis of new heterocycles incorporating the antipyrine moiety, including pyrazolo[1,5-a]pyrimidines, revealed that some compounds exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bondock et al., 2008).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-4-3-5-18(13(12)2)28-20-15(9-25-28)21(30)27(11-24-20)10-19(29)26-17-7-6-14(22)8-16(17)23/h3-9,11H,10H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJMHAVDPVGOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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